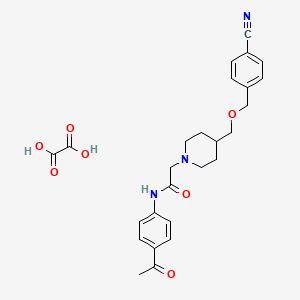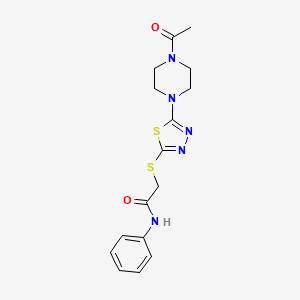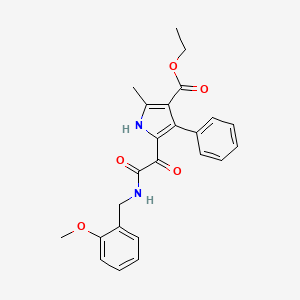
N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives, as described in the first paper, involves a multi-step process starting with the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides is carried out in the presence of sodium hydride and N,N-Dimethylformamide to produce a series of N-substituted acetamide derivatives bearing a piperidine moiety . Although the specific compound "N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate" is not mentioned, the general method of synthesizing N-substituted acetamides could potentially be applied to its synthesis with appropriate modifications to the starting materials and electrophiles used.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper were confirmed using IR, EIMS, and (1)H-NMR spectral data . In the second paper, the molecular structures of the oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamides were confirmed by spectroscopic methods and X-ray crystallography . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds. For the compound of interest, similar analytical techniques would be employed to ascertain its molecular structure.
Chemical Reactions Analysis
The first paper does not detail specific chemical reactions beyond the synthesis of the N-substituted acetamide derivatives . However, the second paper discusses the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides using various oxidants such as peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to the formation of four different products . These reactions highlight the reactivity of acetamide derivatives under oxidative conditions, which could be relevant when considering the stability and reactivity of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly discussed in the provided papers. However, the evaluation of the synthesized compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes suggests that these compounds have biological activity, which is often influenced by their physical and chemical properties . The second paper does not provide information on the physical and chemical properties of the oxidation products . For a comprehensive analysis of the physical and chemical properties of the compound of interest, one would need to consider factors such as solubility, melting point, stability, and reactivity, which would be determined through experimental studies.
科学的研究の応用
Organic Synthesis and Medicinal Chemistry
The synthesis of complex organic compounds like "N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate" plays a crucial role in the development of new pharmaceuticals and materials. For instance, the process outlined by Guillaume et al. for synthesizing related acetamide compounds involves starting from basic piperazine and achieving selective alkylation, which could be adapted for synthesizing the compound (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003). Such methodologies can be pivotal for creating libraries of compounds for high-throughput screening in drug discovery.
Potential Pesticidal Applications
The structural modification of acetamide derivatives to enhance their pesticidal properties is a significant area of research. For instance, Olszewska, Tarasiuk, and Pikus discussed the characterization of various N-derivatives of phenoxyacetamide, which are potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011). Given the structural similarities, "this compound" could be investigated for similar bioactivities, potentially leading to new pest management solutions.
Bioactive Compound SynthesisThe synthesis of bioactive compounds from marine actinobacteria, as explored by Sobolevskaya et al., demonstrates the potential of natural sources in inspiring novel synthetic routes for complex molecules (Sobolevskaya et al., 2007). The structural diversity of marine-derived compounds provides a valuable blueprint for synthesizing new molecules with potential pharmacological activities, including analogs of "this compound."
Antibacterial Research
The synthesis and screening of acetamide derivatives for antibacterial activity, as detailed by Iqbal et al., highlight the potential of such compounds in addressing antibiotic resistance (Iqbal et al., 2017). Given the structural complexity and modifiability of "this compound," it could serve as a scaffold for developing new antibacterial agents.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3.C2H2O4/c1-18(28)22-6-8-23(9-7-22)26-24(29)15-27-12-10-21(11-13-27)17-30-16-20-4-2-19(14-25)3-5-20;3-1(4)2(5)6/h2-9,21H,10-13,15-17H2,1H3,(H,26,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECSBHKDKEFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)
![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)
![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)


![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)
